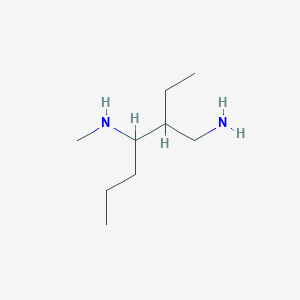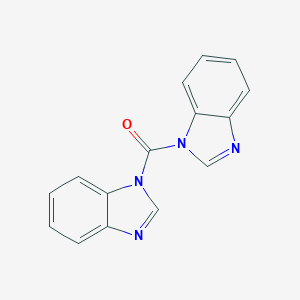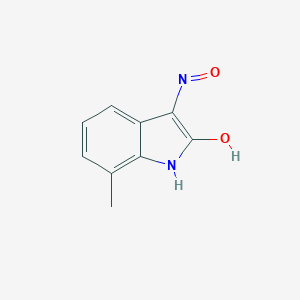
Sulphenazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphenazone is a chemical compound that belongs to the family of sulphonamides. It is a white, crystalline powder that is soluble in water and alcohol. This compound has been used as an antibacterial agent in the treatment of various infections. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
Sulphenazone works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, this compound prevents the bacteria from multiplying, thereby reducing the infection.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulphenazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Direcciones Futuras
There are several future directions for research on sulphenazone. One potential area of research is the development of new and more effective antibacterial agents based on this compound. Another area of research is the investigation of this compound as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is potential for this compound to be used in the development of new cancer treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in a range of fields.
Métodos De Síntesis
Sulphenazone is synthesized by reacting 4-aminobenzenesulphonamide with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white, crystalline powder. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Sulphenazone has been extensively studied for its potential applications in various fields. It has been investigated as an antibacterial agent, antifungal agent, and antitumor agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13061-27-3 |
|---|---|
Fórmula molecular |
C23H23N6NaO7S2 |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonate |
InChI |
InChI=1S/C23H24N6O7S2.Na/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19;/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35);/q;+1/p-1 |
Clave InChI |
IHRPVXYWQIAWSC-UHFFFAOYSA-M |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
13061-27-3 |
Sinónimos |
sulfenazone sulphenazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



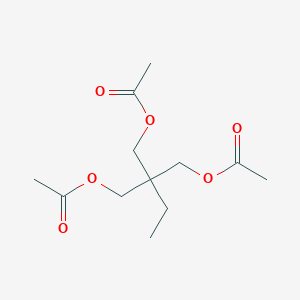
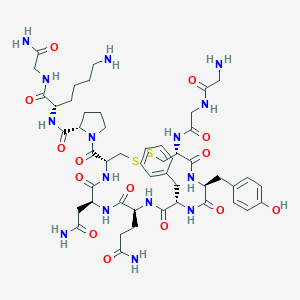
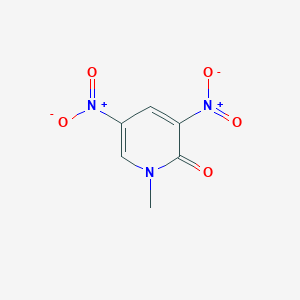
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

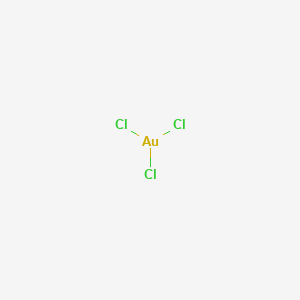
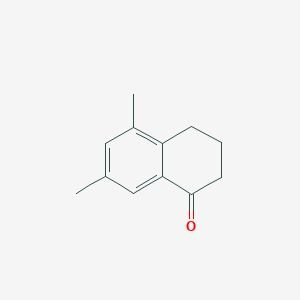
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)

